Cyclohexyl 1-iodopropyl carbonate
Description
Cyclohexyl 1-iodopropyl carbonate is a carbonate ester featuring a cyclohexyl group bonded to a carbonate backbone and a 1-iodopropyl substituent. Carbonates like this are often explored in medicinal chemistry for their hydrolytic stability and as prodrug candidates, while iodine's role as a leaving group or heavy atom could enhance reactivity or spectroscopic detectability .
Properties
CAS No. |
103418-25-3 |
|---|---|
Molecular Formula |
C10H17IO3 |
Molecular Weight |
312.14 g/mol |
IUPAC Name |
cyclohexyl 1-iodopropyl carbonate |
InChI |
InChI=1S/C10H17IO3/c1-2-9(11)14-10(12)13-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 |
InChI Key |
YRMKZAMDVOFBGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OC(=O)OC1CCCCC1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 1-iodopropyl carbonate can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with 1-iodopropanol in the presence of a carbonate source such as dimethyl carbonate or diethyl carbonate. The reaction typically requires a catalyst, such as a base (e.g., potassium carbonate), and is carried out under reflux conditions to facilitate the formation of the carbonate ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 1-iodopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the carbonate ester can yield alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted cyclohexyl derivatives, carbonyl compounds, and alcohols, depending on the specific reaction pathway and conditions used.
Scientific Research Applications
Cyclohexyl 1-iodopropyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohexyl 1-iodopropyl carbonate involves its reactivity with various nucleophiles and electrophiles. The carbonate ester group can undergo hydrolysis to release carbon dioxide and the corresponding alcohol. The iodopropyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Halogenated Carbonate Analogs
The closest structural analogs are halogen-substituted carbonates listed in . Key comparisons include:
| Compound Name | CAS RN | Molecular Formula | Similarity Score | Key Features |
|---|---|---|---|---|
| 1-Chloroethyl isopropyl carbonate | 35179-98-7 | C₆H₁₁ClO₃ | 0.90 | Chlorine substituent; smaller alkyl groups may increase volatility. |
| 1-Chloroethyl cyclohexyl carbonate | 98298-66-9 | C₁₀H₁₇ClO₃ | 0.76 | Cyclohexyl group enhances lipophilicity; chlorine as a leaving group. |
| Chloromethyl isopropyl carbonate | 99464-83-2 | C₅H₉ClO₃ | 0.79 | Methyl group reduces steric hindrance; higher hydrolysis susceptibility. |
| Cyclohexyl 1-iodopropyl carbonate | — | C₁₀H₁₇IO₃ | — | Iodine provides greater polarizability and leaving-group ability vs. chlorine. |
Key Observations :
- Halogen Effects : Iodine in the target compound increases molecular weight (vs. chlorine analogs) and may improve leaving-group capacity, facilitating nucleophilic substitution reactions. This contrasts with chloro derivatives, which are less reactive but more stable .
- Cyclohexyl Role : The cyclohexyl group, as seen in , is critical for bioactivity in antifungal agents. Its presence here may similarly enhance membrane penetration or target binding in biological systems .
Phosphonate and Phosphorofluoridate Esters
–6 describe cyclohexyl-containing phosphonates and phosphorofluoridates, which differ in backbone chemistry:
Key Observations :
- Stability : Phosphonates resist hydrolysis due to strong P–O bonds, whereas carbonates degrade more readily, making them suitable for transient applications (e.g., prodrugs) .
- Functional Group Impact : The iodine atom in the target compound offers unique reactivity (e.g., in Suzuki couplings or radioimaging) compared to fluorine or methyl groups in phosphonates.
Antifungal Activity and Structural Requirements
highlights the importance of the cyclohexyl group in Compound 4f, a novel antifungal agent.
- Cyclohexyl Substituent: Critical for binding to nonpolar regions of fungal enzymes (e.g., cytochrome P450 in Candida spp.). Removal of this group abolished activity in related compounds .
- Iodine vs. Heterocycles : Compound 4f uses an imidazoline ring for hydrogen bonding, whereas the iodine in the target compound may rely on hydrophobic or van der Waals interactions.
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